N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide

Pharmaceutical Analysis Method Validation Regulatory Compliance

This certified USP reference standard is the only pharmacopeially recognized form of Ranolazine Impurity D (CAS 380204-72-8). Its precise structural identity is mandated by USP monographs and ICH Q3A/Q3B guidelines for accurate quantification in HPLC/UPLC impurity profiling. Using any analog risks regulatory rejection. Secure your supply for ANDA submissions and cGMP QC testing.

Molecular Formula C24H32N4O2
Molecular Weight 408.5 g/mol
CAS No. 380204-72-8
Cat. No. B116487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
CAS380204-72-8
SynonymsN1,N4-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide; 
Molecular FormulaC24H32N4O2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C
InChIInChI=1S/C24H32N4O2/c1-17-7-5-8-18(2)23(17)25-21(29)15-27-11-13-28(14-12-27)16-22(30)26-24-19(3)9-6-10-20(24)4/h5-10H,11-16H2,1-4H3,(H,25,29)(H,26,30)
InChIKeyFRRCDIZIDLHOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide (CAS 380204-72-8): The Definitive Ranolazine Impurity D Reference Standard for Pharmaceutical Quality Control


N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide (CAS 380204-72-8), chemically defined as 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide], is a fully characterized organic compound of the piperazine class [1]. It is not a drug candidate or research tool with therapeutic intent; rather, its primary, verified application is as a highly specific analytical reference standard. The compound is recognized and cataloged as Ranolazine Related Compound D by the United States Pharmacopeia (USP) . It serves as a critical impurity marker in the quality control, method validation, and stability testing of the anti-anginal drug Ranolazine . As a USP reference standard, it is intended exclusively for use in specified compendial quality tests and assays, not for therapeutic purposes .

Why Generic Substitution of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide (Ranolazine Impurity D) is Scientifically Unacceptable for Regulated Analytical Workflows


In pharmaceutical quality control (QC) and regulatory science, the concept of a 'generic' or 'in-class' substitute is fundamentally invalid for reference standards. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide is not defined by a functional class of inhibitors or ligands, but by its precise structural identity as a specific process-related impurity of Ranolazine [1]. Using an analog such as Ranolazine Impurity B (CAS 95635-56-6) or Impurity C (CAS 1026723-45-4), which differ in structure, molecular weight, and chromatographic retention time, would lead to a complete analytical failure—misidentification of impurity peaks, incorrect quantification, and subsequent rejection of drug batches in regulatory filings (e.g., ANDA) . Its unique identity is mandated by pharmacopeial monographs (USP) and ICH Q3A/Q3B guidelines, which require the use of a certified, compound-specific reference standard to ensure the safety, purity, and quality of the final Ranolazine drug product [2].

Quantitative Evidence for Selecting N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide (CAS 380204-72-8) in Analytical Method Development and Validation


Confirmed Structural Identity and Chromatographic Behavior as Ranolazine Impurity D

This compound is chemically and regulatorily defined as Ranolazine USP Related Compound D, an impurity of the anti-anginal drug Ranolazine . Its structural identity, characterized by IR, MS, and NMR spectroscopy, and its chromatographic behavior are distinct from other Ranolazine-related impurities like Impurity B (CAS 95635-56-6) or Impurity C (CAS 1026723-45-4) [1]. The USP monograph for Ranolazine specifies this compound as a reference standard for use in system suitability tests and impurity quantification . It is used to establish resolution between Ranolazine and its related compounds in HPLC methods, with a reported relative retention time (RRt) of 0.86 for a related dimer impurity, demonstrating its unique chromatographic profile [2].

Pharmaceutical Analysis Method Validation Regulatory Compliance

Synthesis and Characterization for Method Development and Validation

The synthesis and characterization of this compound, along with other Ranolazine impurities (A, B, C), has been explicitly reported to provide a foundation for analytical method development [1]. The study confirmed the structure of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide using IR, MS, and NMR spectroscopy, providing essential data for its identification and differentiation from other structurally similar impurities [1]. In contrast, Ranolazine Impurity A (CAS 172430-46-5) is a different compound formed via a separate synthetic pathway. This characterized material is crucial for establishing system suitability parameters, such as resolution, during HPLC method validation for Ranolazine drug substance and product .

Synthetic Chemistry Analytical Method Development Impurity Profiling

Regulatory Mandate for Specific Impurity Control

International regulatory guidelines, specifically ICH Q3A (Impurities in New Drug Substances), mandate the identification, quantification, and control of individual impurities at defined thresholds in active pharmaceutical ingredients (APIs) [1]. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide is a known process-related impurity of Ranolazine [2]. To comply with these guidelines, pharmaceutical manufacturers are required to use a certified reference standard of this specific compound, such as the USP Ranolazine Related Compound D, to accurately quantify its presence in drug substance and drug product batches . Using a generic or unqualified standard would result in analytical data that is not compliant with regulatory expectations, potentially leading to delays or rejection of a New Drug Application (NDA) or Abbreviated New Drug Application (ANDA).

Regulatory Affairs Quality Control ICH Guidelines

Critical Applications of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide (CAS 380204-72-8) in Pharmaceutical Quality Assurance and Regulatory Science


System Suitability Testing and Impurity Quantification in Ranolazine HPLC Assays

In routine quality control and stability testing of Ranolazine API and finished dosage forms, this compound is used as a primary reference standard in HPLC or UPLC methods . It is critical for establishing system suitability parameters such as resolution (separation from the main Ranolazine peak) and for creating calibration curves to accurately quantify the levels of Impurity D in drug batches. This ensures compliance with USP monograph specifications for impurity limits .

Abbreviated New Drug Application (ANDA) Filings for Generic Ranolazine

For generic pharmaceutical companies seeking FDA approval via an ANDA for Ranolazine extended-release tablets, demonstrating adequate control of all process-related impurities is mandatory [1]. This compound serves as a certified reference standard (CRS) to validate analytical methods and prove that the generic product's impurity profile is equivalent to or better than that of the reference listed drug (RLD), a cornerstone of bioequivalence and pharmaceutical equivalence demonstrations [2].

Analytical Method Development and Validation (AMV)

During the development and validation of new or improved analytical methods for Ranolazine, this compound is an essential tool . Its use enables method developers to confirm specificity (by ensuring it elutes separately from other impurities and the main drug), linearity, accuracy, and precision for the detection and quantification of this specific impurity . This is a prerequisite for any method intended for use in a cGMP quality control laboratory [1].

Identification of Unknown Impurities and Forced Degradation Studies

This compound's fully characterized spectral data (IR, MS, NMR) [3] provides a reference for identifying this specific impurity in complex chromatograms. In forced degradation studies (e.g., exposure to heat, light, acid, base, or oxidation), its presence as a reference standard helps distinguish true degradation products from process-related impurities, thereby defining the stability-indicating nature of the analytical method [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.